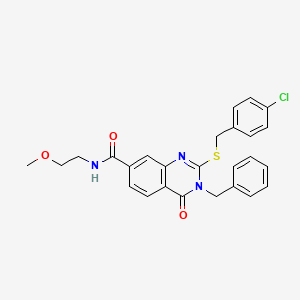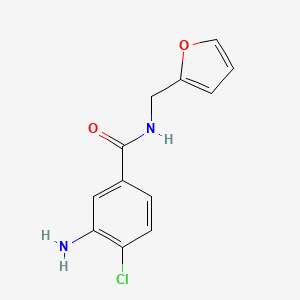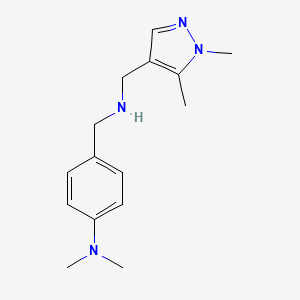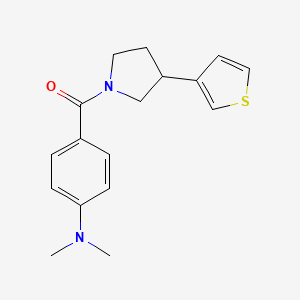![molecular formula C18H18N2O3S2 B2980771 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1795087-39-6](/img/structure/B2980771.png)
2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been reported to possess various biological activities, including anti-inflammatory, antifungal, antihypertensive, and antibacterial properties .
Synthesis Analysis
Thiazole compounds can be synthesized through various methods. One common method involves the use of Lawesson’s reagent for the formation of heterocyclic compounds containing a sulfur atom . Another method involves the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions due to their aromaticity and the presence of reactive positions on the ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a similar odor to pyridine .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Synthesis and Antibacterial Activity : The synthesis of compounds related to 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole has been achieved, demonstrating significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Mistry & Desai, 2006).
Cancer Treatment Potential : Compounds with a similar chemical structure have been identified as potent inhibitors of the kinesin spindle protein (KSP), indicating potential in cancer treatment. These compounds have shown efficacy in arresting cells in mitosis, leading to cellular death, and have a favorable pharmacokinetic profile (Theoclitou et al., 2011).
Neuroleptic Activity
- Potential Neuroleptic Agents : Synthesized compounds structurally related to 2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole have been evaluated for neuroleptic activity, which could be relevant in the treatment of psychiatric disorders (Bajaj, Srivastava, & Kumar, 2003).
Antimicrobial and Anti-Inflammatory Applications
Antimicrobial and Anti-Inflammatory Properties : Various derivatives, including azetidin-2-ones, containing aryl sulfonate moiety, have shown good anti-inflammatory and antimicrobial activities, suggesting their potential as therapeutic agents in relevant medical conditions (Kendre, Landge, & Bhusare, 2012).
Antibacterial Activity in Agriculture : Sulfone derivatives containing related molecular structures have demonstrated effective antibacterial activities against plant pathogens like Xanthomonas oryzaepv. pv. oryzae, which causes rice bacterial leaf blight. These compounds can enhance plant resistance against bacterial diseases (Shi et al., 2015).
Antidiabetic and Renoprotective Effects : Some derivatives have shown significant antihyperglycemic and renoprotective activities, making them potential candidates for treating diabetes-related kidney diseases (Abeed, Youssef, & Hegazy, 2017).
Safety And Hazards
The safety and hazards of thiazole compounds can vary depending on their specific structure. Some thiazole compounds are intended for research use only and are not intended for human or veterinary use.
Orientations Futures
Propriétés
IUPAC Name |
2-(1-benzylsulfonylazetidin-3-yl)oxy-4-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-6-5-9-16-17(13)19-18(24-16)23-15-10-20(11-15)25(21,22)12-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKAONZQXASNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)





![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2980708.png)

